![molecular formula C12H20N2 B13323517 Pentyl[1-(pyridin-2-YL)ethyl]amine](/img/structure/B13323517.png)
Pentyl[1-(pyridin-2-YL)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl[1-(pyridin-2-yl)ethyl]amine is an organic compound with the molecular formula C12H20N2 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl[1-(pyridin-2-yl)ethyl]amine typically involves the reaction of pyridine derivatives with pentylamine. One common method is the alkylation of pyridine with pentylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced catalytic systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Pentyl[1-(pyridin-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
Pentyl[1-(pyridin-2-yl)ethyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Pentyl[1-(pyridin-2-yl)ethyl]amine involves its interaction with molecular targets, such as enzymes and receptors. The pyridine ring can participate in various binding interactions, influencing the compound’s biological activity. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Betahistine: A compound with a similar pyridine structure, used as a medication for vertigo.
N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine: Another pyridine derivative with different functional groups.
Uniqueness
Pentyl[1-(pyridin-2-yl)ethyl]amine is unique due to its specific pentyl and pyridine moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H20N2 |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
N-(1-pyridin-2-ylethyl)pentan-1-amine |
InChI |
InChI=1S/C12H20N2/c1-3-4-6-9-13-11(2)12-8-5-7-10-14-12/h5,7-8,10-11,13H,3-4,6,9H2,1-2H3 |
InChI Key |
NSDSYRGJDLBWCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(C)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol](/img/structure/B13323445.png)
![8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13323449.png)
![Benzyl 6-bromo-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate](/img/structure/B13323453.png)

![Exo-8-oxobicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13323462.png)
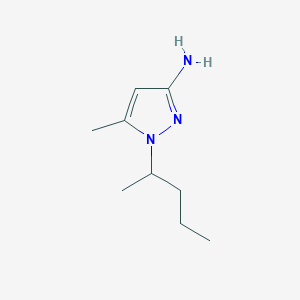
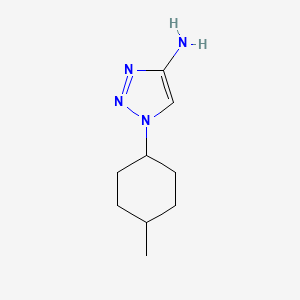
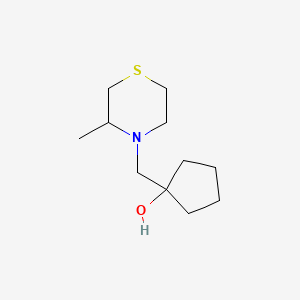
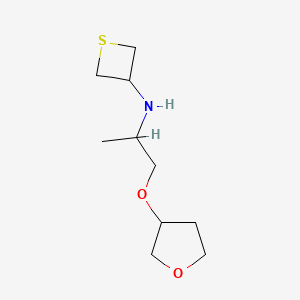
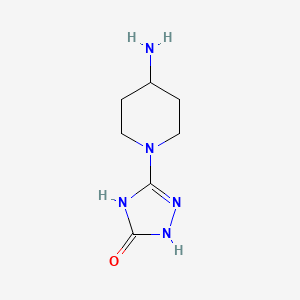
![5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol](/img/structure/B13323533.png)

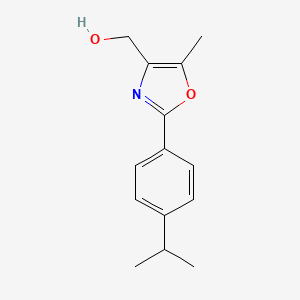
![N-(2-Ethylphenyl)-2-((2-[(2-ethylphenyl)amino]-2-oxoethyl)amino)acetamide+](/img/structure/B13323541.png)
